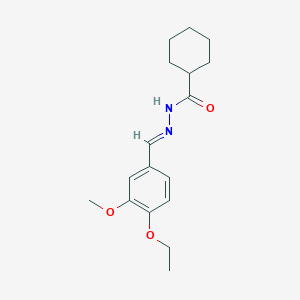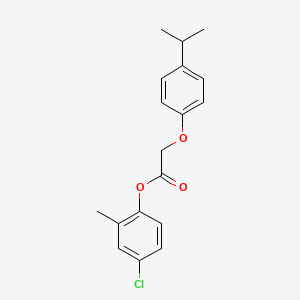![molecular formula C22H24N4O5 B5551564 (3aR*,6S*)-2-(3-methoxybenzyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5551564.png)
(3aR*,6S*)-2-(3-methoxybenzyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aR*,6S*)-2-(3-methoxybenzyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide is a useful research compound. Its molecular formula is C22H24N4O5 and its molecular weight is 424.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.17466988 g/mol and the complexity rating of the compound is 762. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization Techniques
The synthesis and characterization of complex organic compounds, including those with structures similar to the specified compound, are critical in drug discovery and development. For example, the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives showcases methods for creating compounds with potential cytotoxic activities against cancer cells (Hassan, Hafez, & Osman, 2014). Such methodologies could be relevant for synthesizing and assessing the biological activities of complex molecules, including those with epoxyisoindole structures.
Biological Evaluation and Potential Therapeutic Applications
The evaluation of novel compounds for their biological activities is a significant application in scientific research. For instance, compounds with structures incorporating elements like oxadiazole and pyrazole have been explored for their anti-inflammatory and analgesic properties, indicating a potential pathway for developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This suggests that compounds with similar structural features, such as the one , could also be investigated for similar biological activities.
Advanced Analytical Techniques
Research involving complex organic molecules often utilizes advanced analytical techniques to understand their structure, properties, and potential reactivity. For example, the use of 19F-nuclear magnetic resonance (NMR) spectroscopy in studying the metabolism and disposition of potent HIV integrase inhibitors highlights the importance of sophisticated analytical tools in drug research (Monteagudo et al., 2007). Such techniques could be instrumental in elucidating the detailed properties of the specified compound, aiding in its application in scientific research.
Synthesis of Related Heterocyclic Compounds
The synthesis and structural analysis of related heterocyclic compounds, such as esterification products of hexahydro-epoxyisoindole carboxylic acids, provide insights into the chemical behavior and potential applications of similar compounds in medicinal chemistry and materials science (Nadirova et al., 2019). These findings could guide the development of new synthetic routes and applications for the compound of interest.
Propriétés
IUPAC Name |
(1R,7S)-3-[(3-methoxyphenyl)methyl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c1-13-23-17(31-24-13)11-25(2)20(27)18-16-7-8-22(30-16)12-26(21(28)19(18)22)10-14-5-4-6-15(9-14)29-3/h4-9,16,18-19H,10-12H2,1-3H3/t16-,18?,19?,22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIVLBSQVNPFIX-PJJFEIACSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN(C)C(=O)C2C3C=CC4(C2C(=O)N(C4)CC5=CC(=CC=C5)OC)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)CN(C)C(=O)C2[C@@H]3C=C[C@]4(C2C(=O)N(C4)CC5=CC(=CC=C5)OC)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[5-(aminosulfonyl)-2-thienyl]-N-cyclopropylbenzamide](/img/structure/B5551481.png)

![3-[1-(3-amino-3-oxopropyl)-1H-pyrazol-4-yl]-N,N-diethylbenzamide](/img/structure/B5551485.png)


![6-bromo-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5551512.png)
![2-methyl-N-[2-(4-morpholinyl)ethyl]benzo[h]quinolin-4-amine](/img/structure/B5551517.png)

![N-ethyl-2-methyl-6-(4-{4-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5551541.png)

![4-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B5551558.png)
![2-benzyl-8-[(4-methyl-1-piperazinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5551567.png)

![N-[2-(benzyloxy)-5-bromobenzylidene]-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5551574.png)
